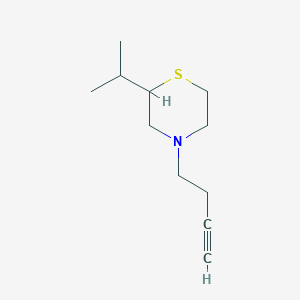

4-But-3-ynyl-2-propan-2-ylthiomorpholine

Description

4-But-3-ynyl-2-propan-2-ylthiomorpholine is a thiomorpholine derivative characterized by a sulfur atom in its six-membered heterocyclic ring. The compound features two distinct substituents: a but-3-ynyl group (a terminal alkyne at position 4) and a propan-2-ylthio group (a branched alkylthio substituent at position 2). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial and enzyme-targeting studies .

Synthesis of thiomorpholine derivatives typically involves alkylation or oxidation steps. For example, 4-(prop-2-yn-1-yl)thiomorpholine (a structural analog) is synthesized via a propargylation reaction, while its sulfone derivative is generated using meta-chloroperbenzoic acid (MCPBA) as an oxidizing agent .

Properties

IUPAC Name |

4-but-3-ynyl-2-propan-2-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS/c1-4-5-6-12-7-8-13-11(9-12)10(2)3/h1,10-11H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASVKVVBYAVYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCS1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155113-61-2 | |

| Record name | 4-(but-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-ynyl-2-propan-2-ylthiomorpholine typically involves the reaction of thiomorpholine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of 4-But-3-ynyl-2-propan-2-ylthiomorpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-But-3-ynyl-2-propan-2-ylthiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-But-3-ynyl-2-propan-2-ylthiomorpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-But-3-ynyl-2-propan-2-ylthiomorpholine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact pathways and targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-But-3-ynyl-2-propan-2-ylthiomorpholine and related compounds:

Substituent Effects on Reactivity and Bioactivity

- Alkyne vs.

- Sulfur Oxidation State: The unoxidized sulfur in 4-But-3-ynyl-2-propan-2-ylthiomorpholine enhances nucleophilicity compared to its sulfone analog, which may influence interactions with microbial enzymes .

Antimicrobial Activity

Studies on thiomorpholine derivatives indicate that antimicrobial efficacy correlates with substituent choice. For instance, 4-(prop-2-yn-1-yl)thiomorpholine demonstrated moderate activity against Staphylococcus aureus, while its sulfone derivative showed reduced toxicity but comparable potency . The target compound’s branched alkylthio group may improve membrane penetration, though experimental data remain hypothetical.

Solubility and Stability

- The sulfone oxidation state in analogs like 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide increases water solubility but reduces metabolic stability due to higher polarity .

- N-Phenylmorpholine, with its aromatic ring, exhibits lower solubility in polar solvents compared to alkyne-substituted thiomorpholines .

Research Implications and Gaps

While 4-But-3-ynyl-2-propan-2-ylthiomorpholine shares synthetic pathways with other thiomorpholine derivatives, its unique substituent combination warrants further investigation. Key research gaps include:

Biological Screening: No direct data on its antimicrobial or cytotoxic activity are available in the provided evidence.

Metabolic Studies : The impact of the propan-2-ylthio group on pharmacokinetics remains unstudied.

Biological Activity

4-But-3-ynyl-2-propan-2-ylthiomorpholine, a compound with the CAS number 2155113-61-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is known for its ability to interact with biological targets. The presence of a butynyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

The biological activity of 4-but-3-ynyl-2-propan-2-ylthiomorpholine can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

| Receptor Binding | May bind to various receptors, modulating their activity. |

| Antimicrobial | Preliminary studies suggest antimicrobial properties against certain pathogens. |

| Anti-inflammatory | Investigated for potential anti-inflammatory effects in various models. |

The mechanism of action involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain and inflammation.

- Signal Transduction Interference : The compound could interfere with key signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity :

- A study examined the efficacy of 4-but-3-ynyl-2-propan-2-ylthiomorpholine against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound resulted in a 40% reduction in paw edema compared to controls. This suggests that it may be effective in treating inflammatory diseases.

-

Enzyme Inhibition Studies :

- Research demonstrated that the compound inhibited cyclooxygenase (COX) activity by approximately 60% at a concentration of 100 µM, indicating its potential use in managing pain and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.